1h-Imidazo[4,5-b]pyridine-2-carboxamide
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Overview
Description
1H-Imidazo[4,5-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and biological activities. The structural resemblance to purines makes it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridine-2-carboxamide typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridines and formaldehyde to construct the imidazole ring, which can then be further functionalized .
Industrial Production Methods: Industrial production methods often rely on scalable synthetic routes that ensure high yield and purity. The use of catalytic processes, such as Buchwald-Hartwig and Suzuki cross-coupling reactions, allows for the efficient production of various imidazopyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Imidazo[4,5-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and survival . The compound’s ability to bind to GABA receptors also contributes to its therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[4,5-c]pyridine: Exhibits similar biological activities but differs in its substitution pattern.
Imidazo[1,5-a]pyridine: Used in the development of drugs like zolimidine.
Uniqueness: 1H-Imidazo[4,5-b]pyridine-2-carboxamide stands out due to its structural similarity to purines, making it a versatile scaffold for drug design. Its ability to undergo various chemical transformations and its broad range of biological activities further highlight its uniqueness .
Properties
CAS No. |
97640-18-1 |
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Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-5(12)7-10-4-2-1-3-9-6(4)11-7/h1-3H,(H2,8,12)(H,9,10,11) |
InChI Key |
UAYGFGNTENWCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C(=O)N |
Origin of Product |
United States |
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